Citiolone

Description

CITIOLONE is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to cpd without isomeric designation; structure

Structure

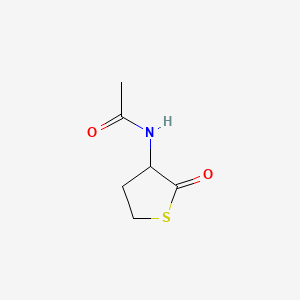

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFJZTXWLKPZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCSC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045888 | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-16-0, 17896-21-8 | |

| Record name | Citiolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citiolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citiolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citiolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITIOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Citiolone: A Technical Guide

Introduction

Citiolone, chemically known as N-acetyl-homocysteine-thiolactone, is a derivative of the amino acid homocysteine.[1][2] It is a multifaceted compound utilized therapeutically for its hepatoprotective and mucolytic properties.[3][4] Emerging research has also highlighted its potential as a neuroprotective agent. The core mechanism of action of this compound is intrinsically linked to its potent antioxidant capabilities and its ability to modulate the cellular redox environment. This technical guide provides an in-depth exploration of the biochemical pathways, molecular interactions, and cellular effects that define this compound's pharmacological activity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism 1: Antioxidant Activity and Redox Modulation

The primary therapeutic effects of this compound stem from its significant impact on cellular defense systems against oxidative stress. This is achieved through a combination of direct free radical scavenging and indirect enhancement of endogenous antioxidant systems.

1.1. Modulation of Glutathione (GSH) Metabolism

A pivotal aspect of this compound's mechanism is its ability to bolster the intracellular levels of glutathione (GSH), a critical tripeptide antioxidant essential for detoxification and cellular protection.[3]

-

Indirect Enhancement of GSH Levels: Unlike direct cysteine precursors like N-acetylcysteine (NAC), this compound is proposed to act indirectly. Its inherent thiolactone ring structure is believed to preserve sulfhydryl (SH) radicals and GSH. This action enhances the synthesis and availability of glutathione. Experimental studies using human dermal fibroblasts have demonstrated that treatment with this compound leads to a significant increase in intracellular GSH levels compared to control cells.

-

Hepatoprotective Role: In liver cells, this enhancement of GSH synthesis is a key mechanism for its hepatoprotective effects, as it plays a crucial role in reducing oxidative stress and detoxifying harmful substances that can lead to cellular damage.

Caption: this compound's proposed mechanism for enhancing glutathione (GSH) levels.

1.2. Direct Free Radical Scavenging & Enzyme Modulation

This compound also functions as a direct antioxidant and influences the activity of key antioxidant enzymes.

-

Direct Scavenging: The compound is a potent scavenger of free radicals, with studies highlighting its ability to directly neutralize reactive species, including hydroxyl radicals.

-

Enhancement of Superoxide Dismutase (SOD) Activity: Research indicates that this compound can activate or enhance the activity of superoxide dismutase (SOD), a critical enzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. This action contributes significantly to the cellular defense against oxidative damage.

-

Effect on Catalase: While activation of SOD is observed, some studies have not detected a similar enhancing effect of this compound on catalase activity.

Caption: this compound's role in enzymatic and direct antioxidant pathways.

Core Mechanism 2: Neuroprotection

This compound has demonstrated significant neuroprotective properties, particularly in models of neurotoxicity.

-

Inhibition of Toxin-Induced Damage: In vitro experiments using SH-SY5Y neuroblastoma cells show that this compound effectively mitigates neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.

-

Reduction of Hydrogen Peroxide: A key mechanism in its neuroprotective action is the ability to block the generation of hydrogen peroxide (H₂O₂) mediated by toxins like 6-OHDA. This effect was observed to be dose-dependent.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's bioactivity from experimental studies.

| Parameter | Value | Model System | Therapeutic Area | Source |

| EC₅₀ | 2.96 ± 0.7 mM | SH-SY5Y Neuroblastoma Cells | Neuroprotection (inhibition of 6-OHDA-induced neurotoxicity) |

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Activity against 6-OHDA-Induced Toxicity

This protocol outlines the methodology used to determine the neuroprotective effects of this compound.

-

Objective: To quantify the ability of this compound to protect neuronal cells from 6-OHDA-induced cytotoxicity and to measure its effect on reactive oxygen species generation.

-

Materials:

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Reagents: Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), penicillin-streptomycin, this compound, 6-hydroxydopamine (6-OHDA), reagents for cell viability assay (e.g., MTT or WST-1), reagents for H₂O₂ measurement (e.g., DCFH-DA).

-

-

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in standard conditions (37°C, 5% CO₂) to approximately 80% confluency.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before introducing the neurotoxin.

-

Induction of Neurotoxicity: Add a fixed concentration of 6-OHDA (predetermined to cause significant cell death) to the wells, including those pre-treated with this compound and control wells.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Viability Assay: Add MTT or a similar viability reagent to each well and incubate as required. Measure the absorbance at the appropriate wavelength to quantify cell viability.

-

H₂O₂ Measurement: In a parallel experiment, treat cells as described above. Before the end of the incubation period, load cells with a fluorescent probe like DCFH-DA. Measure the fluorescence intensity to quantify the intracellular levels of H₂O₂.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC₅₀ value for this compound. Compare H₂O₂ levels between control, 6-OHDA-only, and this compound + 6-OHDA groups using statistical analysis (e.g., ANOVA).

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels in Fibroblasts

This protocol is based on studies demonstrating this compound's effect on GSH synthesis.

-

Objective: To determine the effect of this compound treatment on the intracellular concentration of glutathione (GSH) in human dermal fibroblasts.

-

Materials:

-

Cell Line: Human Dermal Fibroblasts (HDFs).

-

Reagents: Cell culture medium, FBS, antibiotics, this compound, phosphate-buffered saline (PBS), lysis buffer, reagents for a commercial GSH assay kit (e.g., based on Ellman's reagent, DTNB).

-

-

Methodology:

-

Cell Culture: Grow HDFs in appropriate culture flasks until they reach near-confluency.

-

Treatment: Expose the cells to a specified concentration of this compound or vehicle control for a defined time period (e.g., 24-48 hours).

-

Cell Harvesting: Wash the cells with cold PBS, then detach and collect them (e.g., by trypsinization or scraping).

-

Cell Lysis: Lyse the collected cell pellets using a suitable lysis buffer on ice to release intracellular contents. Centrifuge to remove cellular debris.

-

GSH Assay: Use a commercial colorimetric or fluorometric assay kit to measure the GSH concentration in the supernatant (cell lysate). This typically involves a reaction where GSH reduces a chromogen, leading to a measurable color change.

-

Protein Quantification: Measure the total protein concentration in the lysate (e.g., using a BCA assay) to normalize the GSH levels.

-

-

Data Analysis: Express GSH levels as nmol of GSH per mg of total protein. Compare the normalized GSH levels between this compound-treated and control cells using a statistical test (e.g., t-test).

Conclusion

The mechanism of action of this compound is robust and centered on the mitigation of oxidative stress. It functions through a dual approach: indirectly enhancing the synthesis of the master antioxidant glutathione and directly scavenging harmful free radicals while boosting the activity of protective enzymes like SOD. These foundational antioxidant properties underpin its observed therapeutic efficacy in hepatoprotection and neuroprotection. The detailed experimental protocols provided serve as a framework for further investigation into the precise molecular targets and broader applications of this versatile compound.

References

Citiolone's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, chemically known as N-acetyl-L-homocysteine thiolactone, is a molecule recognized for its significant hepatoprotective and antioxidant properties. Its primary mechanism of action revolves around its role as a potent sulfhydryl group donor, which directly influences intracellular redox homeostasis. This technical guide provides an in-depth exploration of this compound's engagement with cellular signaling pathways, with a primary focus on its well-established role in the antioxidant defense system and emerging, yet less defined, connections to other signaling cascades. Quantitative data, detailed experimental methodologies, and pathway visualizations are presented to offer a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: A Thiol Donor and Glutathione Precursor

This compound's principal biochemical function is to provide a readily available source of sulfhydryl (-SH) groups. Its thiolactone ring is hydrolyzed intracellularly, releasing N-acetyl-homocysteine, which can then be further processed to yield cysteine. Cysteine is a rate-limiting amino acid for the synthesis of glutathione (GSH), a critical endogenous antioxidant. By augmenting the intracellular cysteine pool, this compound enhances GSH synthesis, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify electrophilic compounds.[1]

Modulation of the Nrf2 Antioxidant Response Pathway

The most substantiated signaling pathway influenced by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or through the action of Nrf2 activators, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

This compound's role as a thiol donor and its impact on GSH homeostasis strongly suggest its activity as an activator of the Nrf2 pathway. By influencing the intracellular redox state, this compound likely promotes the dissociation of Nrf2 from Keap1, leading to the upregulation of Nrf2-dependent genes. These include key enzymes in glutathione synthesis and metabolism, such as glutamate-cysteine ligase (GCL), and other antioxidant enzymes like heme oxygenase-1 (HO-1).

Potential Involvement in Other Signaling Pathways

While the evidence is less direct, some studies suggest potential interactions between this compound and other key cellular signaling pathways.

-

NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of NF-κB. By mitigating ROS levels, this compound may indirectly suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. However, direct experimental evidence demonstrating this compound's specific inhibition of IκB kinase or NF-κB nuclear translocation is currently limited.

-

MAP Kinase Pathways: Mitogen-activated protein (MAP) kinase pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can modulate MAP kinase signaling. While studies on related thiol-containing compounds suggest a potential for interaction, direct evidence of this compound's specific effects on the phosphorylation and activity of MAP kinase pathway components is not well-documented.

Quantitative Data on this compound's Bioactivity

Quantitative data on this compound's specific effects on signaling pathways are sparse. However, its neuroprotective efficacy has been quantified:

| Biological Activity | Cell Line | Assay Condition | EC50 Value | Reference(s) |

| Inhibition of Neurotoxicity | SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | 2.96 ± 0.7 mM | [1] |

Detailed Experimental Protocols

While specific protocols for this compound are not widely published, the following provides a detailed, representative methodology for investigating the effect of a compound like this compound on the Nrf2 signaling pathway.

Experimental Protocol: Investigating Nrf2 Pathway Activation

Objective: To determine if this compound activates the Nrf2 signaling pathway in a cellular model (e.g., HepG2 human liver cancer cells).

a) Cell Culture and Treatment:

-

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 12-well plates for RNA extraction).

-

Once cells reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (e.g., sulforaphane).

b) Western Blot for Nrf2 Nuclear Translocation:

-

Nuclear and Cytoplasmic Fractionation: Following treatment, wash cells with ice-cold PBS and lyse using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use Lamin B as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.

c) Quantitative Real-Time PCR (qPCR) for Target Gene Expression:

-

RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable RNA isolation kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for Nrf2 target genes (e.g., HMOX1, GCLC, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

This compound's established role as a precursor for glutathione synthesis firmly places it as a modulator of the Nrf2 antioxidant signaling pathway. This mechanism underpins its observed hepatoprotective and neuroprotective effects. While its chemical properties suggest a potential to influence other redox-sensitive pathways like NF-κB and MAP kinase, direct experimental validation is currently lacking and warrants further investigation. Future research should focus on detailed molecular studies to elucidate the precise interactions of this compound with these pathways, utilizing techniques such as those outlined in this guide. A deeper understanding of this compound's full spectrum of cellular signaling modulation will be crucial for the development of novel therapeutic strategies targeting diseases with an underlying oxidative stress component.

References

Biochemical Properties of Citiolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, a derivative of the amino acid homocysteine, is a multifaceted compound with significant therapeutic potential, primarily attributed to its robust biochemical properties. This technical guide provides a comprehensive overview of the core biochemical characteristics of this compound, focusing on its antioxidant, neuroprotective, and hepatoprotective mechanisms. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development endeavors.

Core Biochemical Properties

This compound's primary biochemical functions revolve around its potent antioxidant and cytoprotective activities. These properties are intrinsically linked to its influence on cellular redox homeostasis, particularly through the modulation of glutathione (GSH) metabolism and the activity of key antioxidant enzymes.

Antioxidant and Free Radical Scavenging Activity

This compound is an effective free radical scavenger, capable of directly neutralizing reactive oxygen species (ROS), including hydroxyl radicals.[1] Its antioxidant capacity is also demonstrated by its ability to enhance the activity of crucial antioxidant enzymes. Studies have shown that this compound can increase the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1]

Modulation of Glutathione Metabolism

A central aspect of this compound's biochemical profile is its ability to enhance the synthesis and preservation of glutathione (GSH), a critical intracellular antioxidant.[1] Unlike N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH through a mechanism involving its thiolactone ring structure.[1] This modulation of GSH levels is a key contributor to its protective effects against oxidative stress-induced cellular damage.

Neuroprotective Effects

In vitro studies have demonstrated this compound's neuroprotective properties against toxins such as 6-hydroxydopamine (6-OHDA).[1] This protection is linked to its ability to mitigate oxidative stress and reduce the generation of reactive oxygen species.

Hepatoprotective and Mucolytic Properties

This compound has been investigated for its therapeutic potential in liver conditions, with clinical trials showing improvements in liver function tests in patients with chronic hepatitis. This hepatoprotective effect is largely attributed to its antioxidant properties and its role in maintaining GSH levels in liver cells. Additionally, this compound is recognized for its mucolytic properties, where it can reduce the viscosity of mucus.

Quantitative Data

The following table summarizes the available quantitative data on the biochemical properties of this compound.

| Parameter | Value | Cell/Model System | Source |

| EC50 for inhibition of 6-OHDA-induced neurotoxicity | 2.96 ± 0.7 mM | SH-SY5Y cells |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to characterizing the biochemical properties of this compound.

Measurement of Glutathione (GSH) Levels

Principle: The enzymatic recycling assay is a common method for quantifying total glutathione (GSH + GSSG). GSH is oxidized by 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. GSSG is then recycled back to GSH by glutathione reductase, allowing for signal amplification.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a suitable buffer containing a deproteinizing agent (e.g., 5% 5-sulfosalicylic acid).

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.

-

Add the prepared sample supernatant to the reaction mixture.

-

Initiate the reaction by adding glutathione reductase.

-

Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH.

-

Determine the GSH concentration in the samples by comparing their reaction rates to the standard curve.

-

Assay for Superoxide Dismutase (SOD) Activity

Principle: SOD activity is often measured using an indirect assay based on the inhibition of the reduction of a detector molecule by superoxide radicals. A common method utilizes the xanthine/xanthine oxidase system to generate superoxide, and nitroblue tetrazolium (NBT) as the detector. SOD in the sample competes with NBT for superoxide, thus inhibiting the formation of the colored formazan product.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a suitable buffer.

-

Centrifuge to clarify the samples and determine the protein concentration.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

-

Add a known amount of sample protein to the reaction mixture.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a controlled temperature and stop the reaction after a defined time.

-

-

Quantification:

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of inhibition of NBT reduction by the sample compared to a control without the sample.

-

One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

Signaling Pathways and Mechanisms of Action

The cytoprotective effects of this compound are mediated through its influence on key cellular signaling pathways involved in the response to oxidative stress and inflammation.

Proposed Antioxidant Signaling Pathway

This compound's antioxidant effects are likely mediated through the enhancement of the cellular antioxidant defense system. By increasing the levels of GSH and the activity of SOD, this compound helps to neutralize reactive oxygen species and reduce oxidative damage.

Hypothesized Neuroprotective Signaling Pathway in 6-OHDA-Induced Toxicity

In the context of 6-OHDA-induced neurotoxicity, a model for Parkinson's disease, oxidative stress is a key driver of neuronal cell death. This compound's neuroprotective effect is hypothesized to involve the bolstering of antioxidant defenses, thereby preventing the downstream apoptotic cascade.

Postulated Hepatoprotective Mechanism

The hepatoprotective action of this compound is believed to stem from its ability to counteract oxidative stress and inflammation in liver cells, which are common pathways of liver injury. By maintaining cellular redox balance and potentially modulating inflammatory signaling, this compound may protect hepatocytes from damage.

Future Directions

While the foundational biochemical properties of this compound are established, further in-depth research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

-

Quantitative Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and understand its bioavailability.

-

Enzyme Kinetics: Elucidating the precise kinetic parameters of this compound's interaction with antioxidant enzymes such as SOD and glutathione reductase will provide a deeper understanding of its modulatory effects.

-

Signaling Pathway Elucidation: Further research is required to definitively map the signaling pathways modulated by this compound, including its potential effects on the Nrf2 and NF-κB pathways, which are critical regulators of cellular stress responses and inflammation.

This technical guide serves as a comprehensive resource on the current understanding of the biochemical properties of this compound, providing a solid foundation for researchers and drug development professionals to build upon.

References

The Synthesis and Chemical Structure of Citiolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citiolone, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a sulfur-containing heterocyclic compound with significant therapeutic interest, particularly in liver therapy and as a mucolytic agent.[1] Its mechanism of action is closely linked to its role as a cysteine prodrug, thereby facilitating the synthesis of glutathione (GSH), a critical intracellular antioxidant. This technical guide provides an in-depth overview of the synthesis of this compound, its detailed chemical structure, and the analytical methods used for its characterization. The document includes a comprehensive experimental protocol for its synthesis, tabulated quantitative data, and visualizations of the synthetic pathway, its role in glutathione metabolism, and a logical workflow for its structural elucidation.

Chemical Structure and Properties

This compound is a derivative of the amino acid homocysteine.[1][2] Its structure features a five-membered thiolactone ring with an acetamido group attached at the third position.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | N-(2-oxothiolan-3-yl)acetamide | [3][4] |

| Synonyms | N-acetyl-DL-homocysteine thiolactone, Cythiolone | |

| CAS Number | 1195-16-0, 17896-21-8 | |

| Molecular Formula | C6H9NO2S | |

| Molecular Weight | 159.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 109-111 °C |

Synthesis of this compound

Single-Step Synthesis from D,L-Homocysteine Thiolactone Hydrochloride

This method involves the reaction of D,L-homocysteine thiolactone hydrochloride with an acylating agent in the presence of a base.

Experimental Protocol

Materials:

-

D,L-homocysteine thiolactone hydrochloride

-

Acetyl chloride (or methacryloyl chloride as cited in some sources, though acetyl chloride is more direct for the named product)

-

Triethylamine

-

Chloroform

-

Hexane

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution (brine)

Procedure:

-

A suspension of D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) in chloroform (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Acetyl chloride (e.g., 3.78 mL, 0.053 mol) is added to the suspension.

-

Triethylamine (e.g., 13.4 mL, 0.096 mol) is added dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains low. The suspension will gradually turn into a reddish solution.

-

The reaction is stirred in the ice bath for 2 hours. Reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is washed twice with brine (60 mL each). The organic phase is separated, and the aqueous phase is extracted again with chloroform (60 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure to a volume of approximately 50 mL.

-

The concentrated solution is slowly added to 100 mL of hexane with stirring to precipitate the product.

-

The resulting powder is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum for 2 hours.

Purification: For higher purity, the crude product can be recrystallized. Based on the polarity of the molecule, a solvent system such as ethanol/water or ethyl acetate/hexane would be a suitable starting point for developing a recrystallization protocol.

Yield: A typical yield for this synthesis is approximately 83.9%.

Chemical Structure Elucidation

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic and analytical techniques.

References

Citiolone: A Technical Guide on the Homocysteine Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of citiolone, a derivative of the amino acid homocysteine. It details its chemical properties, synthesis, multifaceted mechanism of action, therapeutic applications, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Core Chemical and Physical Properties

This compound, also known as N-acetylhomocysteine thiolactone, is a heterocyclic compound derived from the cyclization of N-acetylated homocysteine.[1] Its key properties are summarized below.

| Property | Data |

| IUPAC Name | N-(2-oxothiolan-3-yl)acetamide[1] |

| Synonyms | N-Acetylhomocysteine thiolactone, Cythiolone, Citiolase, Thioxidrene[1] |

| CAS Number | 1195-16-0[1] |

| Molecular Formula | C6H9NO2S[1] |

| Molecular Weight | 159.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 109-111 °C |

| Classification | N-acyl-amino acid |

Synthesis from Homocysteine Precursor

This compound can be synthesized in a single-step reaction from D,L-homocysteine thiolactone hydrochloride. The process involves the acylation of the amino group of the homocysteine derivative.

Experimental Protocol: Single-Step Synthesis

-

Suspension Preparation: Add D,L-homocysteine thiolactone hydrochloride (e.g., 6.14 g, 0.04 mol) to chloroform (e.g., 150 mL) and place the mixture in an ice bath to form a suspension.

-

Acylation: Add methacryloyl chloride (e.g., 5.02 g, 0.048 mol) to the suspension.

-

Base Addition: Add triethylamine (e.g., 9.70 g, 0.096 mol) dropwise over approximately 20 minutes. The suspension will gradually transform into a reddish solution.

-

Reaction: Stir the solution in the ice bath for 2 hours, monitoring the reaction progress with thin-layer chromatography.

-

Purification: Wash the reaction mixture with brine (e.g., 60 mL x 2) and extract the aqueous phase with chloroform (e.g., 60 mL x 2). Dry the combined organic phases with sodium sulfate and filter.

-

Precipitation and Isolation: Concentrate the filtrate to a smaller volume (e.g., 50 mL) and add it slowly to hexane (e.g., 100 mL) to precipitate the product. Filter the resulting powder and dry it under a vacuum for 2 hours. This process has a reported yield of 83.9%.

Caption: Workflow for the single-step synthesis of this compound.

Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its antioxidant, hepatoprotective, and neuroprotective properties.

Antioxidant and Free Radical Scavenging

This compound functions as a potent antioxidant through multiple mechanisms. It is a known free radical scavenger, particularly effective against hydroxyl radicals. A key aspect of its action is the modulation of the endogenous antioxidant system. This compound enhances the synthesis of glutathione (GSH), a critical intracellular antioxidant, and helps preserve sulfhydryl (SH) groups through its thiolactone ring structure. This indirect action on GSH levels distinguishes it from direct cysteine donors like N-acetylcysteine (NAC). Furthermore, it can accelerate the activity of superoxide dismutase (SOD). Research suggests its hepatoprotective effects may involve the Nrf2/ARE signaling pathway, a primary regulator of antioxidant and detoxification enzyme expression.

Caption: this compound's antioxidant and cytoprotective mechanisms.

Neuroprotective Effects

In neurodegenerative models, this compound demonstrates significant neuroprotective activity. Oxidative stress is a key factor in neurodegenerative disorders. This compound has been shown to inhibit neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. Its protective action is linked to its ability to block the generation of hydrogen peroxide (H2O2) and other reactive oxygen species triggered by neurotoxins.

Hepatoprotective and Mucolytic Functions

This compound is used in liver therapy and has been shown in clinical trials to improve liver function tests in patients with chronic hepatitis. Its hepatoprotective effects are largely attributed to its potent antioxidant properties, which protect liver cells from free radical-induced damage. Additionally, this compound is recognized for its mucolytic and muco-regulating properties, where it helps to reduce the viscosity of mucus in respiratory conditions.

Therapeutic Applications and Efficacy

Clinical and preclinical studies have investigated this compound for several conditions. The primary applications are in liver therapy, but its antioxidant and mucolytic properties have led to broader use.

| Therapeutic Area | Key Findings | Model/Study Type |

| Chronic Hepatitis | Statistically significant improvement in liver function tests and clinical picture compared to placebo. | Double-blind, placebo-controlled trial |

| Neuroprotection | Mitigates 6-OHDA-induced neurotoxicity; EC50 of 2.96 ± 0.7 mM. Reduces H2O2 levels. | In vitro study (SH-SY5Y neuroblastoma cells) |

| Mucolytic Agent | Recognized for reducing mucus viscosity in respiratory conditions. | General research in respiratory medicine |

| Hypothermia Damage | Protects hamster cells from damage induced by low-temperature conditions (8-25 °C). | In vitro cell study |

Key Experimental Methodologies

In Vitro Neuroprotection Assay

This protocol is used to evaluate the protective effects of this compound against a neurotoxin.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells under standard conditions.

-

Toxicity Assessment: Determine the cytotoxic concentration of the neurotoxic agent (e.g., 6-OHDA) on the SH-SY5Y cells. 6-OHDA has been shown to be cytotoxic at concentrations above 3 μM.

-

Treatment: Pre-treat cells with varying concentrations of this compound before exposing them to the predetermined cytotoxic concentration of 6-OHDA.

-

Viability Measurement: Assess cell viability using a standard method (e.g., MTT assay) to determine this compound's protective effect and calculate the EC50 value.

-

Mechanism Analysis: To confirm the mechanism, measure the levels of H2O2 generation in the presence or absence of this compound in 6-OHDA-treated cells.

Caption: Workflow for an in vitro neuroprotection assay.

Clinical Trial Protocol for Chronic Hepatitis

This outlines the design for a study evaluating this compound's efficacy in liver disease.

-

Study Design: A double-blind, placebo-controlled, "between patients" trial.

-

Patient Population: Two cohorts: one with persistent chronic hepatitis, and another with aggressive chronic hepatitis and/or compensated cirrhosis. Diagnosis is confirmed via clinical, laboratory, and biopsy findings.

-

Intervention: Patients receive either this compound or a matching placebo. All participants may receive a basic therapy of a multivitamin complex.

-

Primary Outcome Measures:

-

Changes in liver function exploration tests (e.g., transaminases).

-

Improvement in the overall clinical picture.

-

-

Secondary Outcome Measures: Post-treatment liver biopsies in a subset of patients to evaluate improvements in the liver cell picture.

-

Statistical Analysis: Comparison of the outcomes between the this compound and placebo groups to determine therapeutic effectiveness.

Toxicology and Safety Profile

This compound is generally considered to have a low toxicity profile. However, adverse reactions have been reported.

| Toxicity Type | Data |

| Acute Toxicity | Intravenous LD50 in mice: 1200 mg/kg. |

| Adverse Drug Reaction | A case of fixed-drug eruption was reported in a 7-year-old girl. Symptoms included pruritic erythema and blister formation 5 hours after a 300 mg oral dose. Patch testing with 10% this compound in DMSO was positive on the previously affected skin. |

Conclusion

This compound, a thiolactone derivative of homocysteine, is a pharmacologically active compound with significant therapeutic potential. Its primary mechanisms of action—centered on potent antioxidant and free radical scavenging activities—confer hepatoprotective and neuroprotective effects. Clinical evidence supports its use in improving liver function in chronic hepatitis, and preclinical data highlight its promise in mitigating neurotoxicity. While generally safe, rare adverse reactions can occur. Further research is warranted to fully elucidate its molecular pathways, such as its interaction with the Nrf2 system, and to explore its potential in other conditions where oxidative stress is a key pathological factor.

References

In-Vitro Antioxidant Mechanisms of Citiolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Antioxidant Mechanisms of Citiolone

This compound exerts its antioxidant effects through multiple in-vitro mechanisms, primarily centered around the modulation of endogenous antioxidant pathways and direct interaction with reactive species.

Enhancement of Endogenous Antioxidant Defense Systems

This compound has been shown to bolster the cellular antioxidant defense network by influencing key enzymes and molecules.

-

Increased Superoxide Dismutase (SOD) Activity: In-vitro studies indicate that this compound can activate or enhance the activity of Superoxide Dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide anion radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), a less reactive species.[1] This action reduces the cellular load of superoxide radicals, a key initiator of oxidative stress.

-

Modulation of Glutathione (GSH) Metabolism: this compound treatment has been observed to lead to a significant increase in intracellular glutathione (GSH) levels in human dermal fibroblasts.[1] The proposed mechanism involves the indirect preservation of sulfhydryl (SH) groups and GSH, potentially through its thiolactone ring structure. This contrasts with N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis.[1] Elevated GSH levels enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.

Direct Radical Scavenging

While specific quantitative data from standardized assays are limited, evidence suggests this compound possesses direct radical scavenging capabilities.

-

Hydroxyl Radical Scavenging: this compound is reported to act as a scavenger of hydroxyl radicals (•OH), one of the most reactive and damaging ROS.[1] This direct quenching activity contributes to its protective effects against oxidative damage.

Inhibition of Lipid Peroxidation

By mitigating oxidative stress, this compound indirectly inhibits lipid peroxidation, the process of oxidative degradation of lipids. This is a critical aspect of its cytoprotective effects, as lipid peroxidation can lead to cell membrane damage and the formation of reactive aldehydes.

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize the available quantitative and qualitative data from in-vitro studies on this compound's antioxidant and related neuroprotective effects. It is important to note that specific IC50 values for direct radical scavenging assays like DPPH and ABTS were not prominently found in the reviewed literature for this compound itself.

Table 1: Effects of this compound on Cellular Antioxidant Markers

| Parameter | Cell Line/System | Effect | Source |

| Intracellular Glutathione (GSH) Levels | Human Dermal Fibroblasts | Significant increase | [1] |

| Superoxide Dismutase (SOD) Activity | In-vitro studies | Activates/Enhances | |

| Catalase Activity | In-vitro studies | No detected effect |

Table 2: Neuroprotective Effects of this compound (Linked to Antioxidant Activity)

| Parameter | Cell Line | Inducing Agent | EC50 Value | Source |

| Inhibition of Neurotoxicity | SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA) | 2.96 ± 0.7 mM |

Detailed Experimental Protocols

This section provides detailed methodologies for key in-vitro antioxidant assays relevant to the study of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at a characteristic wavelength (typically 517 nm) decreases.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a specific volume of the DPPH solution to an equal volume of the sample or standard solution in a 96-well plate or cuvette.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A blank containing the solvent instead of the sample is also measured.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured spectrophotometrically (typically at 734 nm).

-

Reagents:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound (this compound) at various concentrations

-

Positive control (e.g., Trolox)

-

Phosphate-buffered saline (PBS) or ethanol

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

-

Reagents:

-

Sample containing lipids (e.g., tissue homogenate, cell lysate)

-

Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)

-

Hydrochloric acid (HCl)

-

Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

-

Procedure:

-

Homogenize the sample in a suitable buffer.

-

Add TCA to the homogenate to precipitate proteins and then centrifuge.

-

Collect the supernatant and add the TBA reagent.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes).

-

Cool the samples and measure the absorbance of the supernatant at 532 nm.

-

-

Calculation: The concentration of MDA is calculated from a standard curve prepared with a known concentration of MDA standard. The results are typically expressed as nmol of MDA per mg of protein.

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

-

Principle: Hydroxyl radicals generated from a Fenton reaction system (Fe³⁺-EDTA-ascorbic acid-H₂O₂) degrade the sugar deoxyribose into fragments. When heated with thiobarbituric acid (TBA) under acidic conditions, these fragments form a pink chromogen, which is measured at 532 nm. An effective hydroxyl radical scavenger will compete with deoxyribose for the hydroxyl radicals, thereby reducing the extent of deoxyribose degradation and color development.

-

Reagents:

-

Phosphate buffer (e.g., 20 mM, pH 7.4)

-

2-Deoxy-D-ribose solution (e.g., 2.8 mM)

-

Ferric chloride (FeCl₃) solution (e.g., 100 µM)

-

EDTA solution (e.g., 100 µM)

-

Ascorbic acid solution (e.g., 100 µM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1 mM)

-

Trichloroacetic acid (TCA) solution (e.g., 2.8% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH)

-

Test compound (this compound) at various concentrations

-

-

Procedure:

-

In a test tube, mix the test compound, FeCl₃, EDTA, 2-deoxyribose, and phosphate buffer.

-

Initiate the reaction by adding H₂O₂ and ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding TCA and TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and measure the absorbance of the pink-colored solution at 532 nm.

-

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.

Superoxide Anion Radical Scavenging Assay (PMS-NADH System)

This assay measures the ability of a compound to scavenge superoxide radicals generated by the phenazine methosulfate (PMS)-NADH system.

-

Principle: Superoxide radicals are generated in a non-enzymatic system of PMS and NADH. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically at 560 nm. An antioxidant will inhibit the reduction of NBT by scavenging the superoxide radicals.

-

Reagents:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH solution (e.g., 78 µM)

-

Nitroblue tetrazolium (NBT) solution (e.g., 50 µM)

-

Phenazine methosulfate (PMS) solution (e.g., 10 µM)

-

Test compound (this compound) at various concentrations

-

-

Procedure:

-

Mix the test compound, NADH, and NBT solution in a test tube or 96-well plate.

-

Initiate the reaction by adding PMS.

-

Incubate the mixture at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation: The percentage of superoxide radical scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key antioxidant mechanisms of this compound and a general experimental workflow.

Caption: Antioxidant mechanisms of this compound.

Caption: General workflow for in-vitro antioxidant assays.

Conclusion

In-vitro evidence strongly suggests that this compound possesses significant antioxidant properties, primarily through the enhancement of endogenous antioxidant defense systems, including the activation of SOD and the elevation of intracellular GSH levels. It also exhibits direct radical scavenging activity, particularly against hydroxyl radicals. While quantitative data from direct radical scavenging assays like DPPH and ABTS are not widely reported, its efficacy in cellular models of oxidative stress underscores its potential as a cytoprotective agent. Further research to quantify its direct radical scavenging capacity and to fully elucidate the molecular pathways involved in its antioxidant effects is warranted. This guide provides a foundational understanding for researchers and professionals in the field of drug development exploring the antioxidant potential of this compound.

References

Citiolone's interaction with specific enzymes

An In-depth Technical Guide on the Interaction of Citiolone with Specific Enzymes

Executive Summary

This compound, a sulfur-containing compound derived from L-cysteine, has demonstrated significant therapeutic potential, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's interaction with specific enzymes, tailored for researchers, scientists, and drug development professionals. While quantitative kinetic data for this compound's direct interaction with many of these enzymes remains limited in publicly available literature, this document synthesizes the current qualitative understanding and provides detailed experimental protocols for the assessment of these enzymatic activities. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Core Tenets of this compound's Enzymatic Interactions

The primary mechanism of action of this compound is centered on its ability to modulate the cellular antioxidant defense system. This is achieved through two main avenues: the enhancement of glutathione (GSH) synthesis and the increased activity of key antioxidant enzymes. These actions collectively contribute to its observed hepatoprotective and neuroprotective effects.

Interaction with Glutathione Synthesis Enzymes

This compound has been shown to augment intracellular levels of glutathione, a critical tripeptide involved in detoxification and the neutralization of reactive oxygen species (ROS)[1]. Unlike N-acetylcysteine (NAC), which serves as a direct precursor for cysteine, this compound is thought to indirectly support glutathione synthesis by preserving the pool of sulfhydryl (SH) groups, which are crucial for the synthesis and antioxidant function of GSH[1].

The biosynthesis of glutathione is a two-step enzymatic process:

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.

-

Glutathione synthetase (GS): Catalyzes the addition of glycine to γ-glutamylcysteine to produce glutathione.

By maintaining a reduced intracellular environment, this compound likely ensures the optimal functioning of these enzymes.

Experimental Protocol: Assay for Glutathione Synthesis Enzymes

The activity of GCL and GS can be quantified using a high-performance liquid chromatography (HPLC)-based method.

Methodology:

-

Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice. Centrifuge to obtain the cytosolic fraction.

-

Reaction Mixture Preparation:

-

For GCL activity: Prepare a reaction mixture containing L-glutamate, L-cysteine, ATP, and the sample homogenate in a suitable buffer (e.g., Tris-HCl).

-

For GS activity: Prepare a reaction mixture containing γ-glutamylcysteine, glycine, ATP, and the sample homogenate.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination and Derivatization: Stop the reaction by adding a protein precipitating agent (e.g., metaphosphoric acid). Centrifuge and collect the supernatant. Derivatize the thiol groups of the newly synthesized γ-glutamylcysteine or glutathione with a fluorescent or UV-active reagent such as monobromobimane or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

HPLC Analysis: Analyze the derivatized products by reverse-phase HPLC with fluorescence or UV detection.

-

Quantification: Calculate the enzyme activity based on the concentration of the product formed, normalized to the protein content of the sample and the incubation time.

Signaling Pathway and Experimental Workflow

References

Early-Stage Research on Citiolone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, chemically known as N-acetyl-DL-homocysteine thiolactone, is a sulfur-containing compound that has garnered interest for its therapeutic potential across a range of biological activities. Early-stage research has primarily focused on its neuroprotective, hepatoprotective, and antioxidant properties. This technical guide provides an in-depth overview of the core findings from this initial research, presenting quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows involved.

Core Biological Activities and Mechanisms of Action

This compound's biological effects are largely attributed to its role as a potent antioxidant and its ability to modulate intracellular glutathione (GSH) levels. Unlike N-acetylcysteine (NAC), which acts as a direct cysteine donor for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH through its thiolactone ring structure. This mechanism contributes to its efficacy in mitigating cellular damage caused by oxidative stress.

Neuroprotective Effects

In vitro studies have demonstrated this compound's ability to protect neuronal cells from toxic insults. A key area of investigation has been its effect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common experimental model for Parkinson's disease.

Hepatoprotective Properties

This compound has been investigated for its potential to protect liver cells from damage. Its antioxidant properties play a crucial role in this protective effect by enhancing the synthesis of glutathione, a key molecule in detoxification processes within hepatocytes.

Antioxidant and Radical Scavenging Activity

This compound functions as a free radical scavenger, directly neutralizing reactive oxygen species (ROS). Furthermore, it enhances the cellular antioxidant defense system by increasing the activity of crucial enzymes such as superoxide dismutase (SOD) and catalase.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound's biological activity.

| Biological Activity | Assay/Model | Key Parameter | Value | Source |

| Neuroprotection | 6-OHDA-induced toxicity in SH-SY5Y cells | EC50 | 1.71 ± 0.32 mM | [1] |

| In Vivo Neuroprotection | Methylmercury-induced toxicity in rats | Therapeutic Dose | 40 mg/kg body weight | [2] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the early-stage research of this compound.

Neuroprotection Assay: 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

This protocol outlines the method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in the human neuroblastoma SH-SY5Y cell line.

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).

-

Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the wells to a final concentration known to induce significant cell death (e.g., 250 µM) and incubated for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Hepatoprotection Assay: CCl4-Induced Cytotoxicity in HepG2 Cells

This protocol describes an in vitro model to evaluate the hepatoprotective potential of this compound against carbon tetrachloride (CCl4)-induced liver cell damage.

-

Cell Culture: Human hepatoma HepG2 cells are maintained in a suitable culture medium (e.g., DMEM) with FBS and antibiotics.

-

Cell Plating: Cells are seeded in 96-well plates and allowed to attach.

-

Compound Pre-treatment: Cells are pre-incubated with different concentrations of this compound for 12-24 hours.

-

Induction of Hepatotoxicity: Carbon tetrachloride (CCl4), dissolved in a suitable solvent like DMSO, is added to the culture medium to a final concentration that induces significant cytotoxicity (e.g., 20-40 mM) and incubated for 1.5-3 hours.[3]

-

Assessment of Hepatotoxicity:

-

Cell Viability (MTT Assay): Performed as described in the neuroprotection assay.

-

Measurement of Liver Enzymes: The activity of enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) released into the culture medium is measured using commercially available kits.

-

Antioxidant Activity Assays (DPPH and ABTS)

These protocols are used to determine the free radical scavenging capacity of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

A methanolic solution of DPPH is prepared.

-

Various concentrations of this compound are mixed with the DPPH solution.

-

The mixture is incubated in the dark for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.[4][5]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is measured after a short incubation period (e.g., 6 minutes).

-

The percentage of inhibition is calculated to determine the IC50 value.

-

Glutathione (GSH) Measurement Assay

This protocol outlines a common method for quantifying intracellular glutathione levels.

-

Cell Lysis: Cells treated with or without this compound are harvested and lysed to release intracellular components.

-

Sample Preparation: The cell lysate is deproteinized, often using an acid like sulfosalicylic acid.

-

Enzymatic Recycling Assay:

-

The sample is mixed with a reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.

-

NADPH is added to initiate the reaction.

-

The rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), is measured spectrophotometrically at 412 nm.

-

The concentration of GSH is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These protocols are used to measure the activity of key antioxidant enzymes.

-

SOD Activity Assay:

-

This assay is often based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source like xanthine/xanthine oxidase.

-

The cell lysate is added to the reaction mixture.

-

The absorbance is measured at a specific wavelength (e.g., 560 nm).

-

The percentage of inhibition of the chromogen reduction is proportional to the SOD activity.

-

-

Catalase Activity Assay:

-

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the cell lysate.

-

The cell lysate is incubated with a known concentration of H2O2.

-

The remaining H2O2 is quantified, often by reacting it with a reagent to produce a colored product that can be measured spectrophotometrically.

-

Nrf2 Pathway Activation Assay (Western Blot)

This protocol is used to determine if this compound activates the Nrf2 signaling pathway by assessing the nuclear translocation of Nrf2.

-

Cell Treatment and Lysis: Cells are treated with this compound, and nuclear and cytoplasmic protein fractions are extracted using a specialized kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a method like the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for Nrf2.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

-

Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imaging system. An increase in Nrf2 protein in the nuclear fraction indicates activation of the pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

The early-stage research on this compound highlights its potential as a therapeutic agent, primarily through its antioxidant and cytoprotective effects. The available data suggests that this compound's ability to enhance the intracellular glutathione pool and bolster the activity of key antioxidant enzymes contributes significantly to its neuroprotective and hepatoprotective properties. The potential involvement of the Nrf2 signaling pathway presents an exciting avenue for further investigation into its precise molecular mechanisms.

Future research should focus on obtaining more comprehensive quantitative data, such as dose-response curves and IC50 values for its various biological activities. Elucidating the exact mechanism of Nrf2 activation by this compound through detailed molecular studies is crucial. Furthermore, while in vitro studies provide a strong foundation, more extensive in vivo studies are necessary to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The promising results from a preliminary clinical trial in chronic hepatitis warrant further, more detailed clinical investigations to establish its therapeutic efficacy and safety in human populations.

References

- 1. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Frontiers | 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response [frontiersin.org]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Homocysteinylation of lysine residues in α-Synuclein enhances aggregation propensity and cytotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Citiolone in Liver Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citiolone, a derivative of the amino acid cysteine, has garnered interest for its potential therapeutic applications in liver diseases. Its notable antioxidant properties, primarily attributed to its role in enhancing glutathione (GSH) synthesis and preserving sulfhydryl (SH) groups, position it as a candidate for mitigating liver damage.[1][2] Clinical observations in patients with chronic hepatitis and cirrhosis have suggested that this compound treatment can lead to improvements in liver function tests.[1][3]

These application notes provide detailed protocols for evaluating the efficacy of this compound in various established preclinical liver disease models. The included methodologies for in vivo and in vitro experiments are designed to facilitate the investigation of this compound's mechanisms of action, particularly its effects on oxidative stress, inflammation, and fibrotic signaling pathways.

Mechanism of Action